6-Bromo-5-methylthioindoline

Description

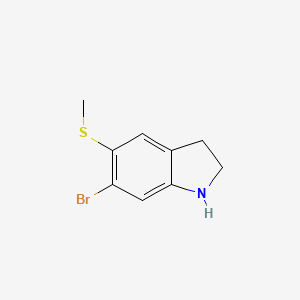

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNS |

|---|---|

Molecular Weight |

244.15 g/mol |

IUPAC Name |

6-bromo-5-methylsulfanyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10BrNS/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |

InChI Key |

NDAOWFOZNKYSNN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 6 Bromo 5 Methylthioindoline

Reactions of the Methylthio Moiety

The methylthio group at the C5 position of 6-bromo-5-methylthioindoline is a key functional handle that can undergo several important chemical transformations, primarily involving the sulfur atom.

Oxidation to Sulfoxide (B87167) and Sulfonyl Derivatives

The sulfur atom in the methylthio group of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations are valuable as they can significantly alter the electronic properties and biological activity of the parent molecule. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. The formation of the sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of enantioselective synthesis.

Further oxidation of the sulfoxide to the corresponding sulfonyl derivative can be achieved using stronger oxidizing agents or more forcing reaction conditions. The resulting sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the entire indoline (B122111) ring system.

| Transformation | Reagents and Conditions | Product |

| Sulfide to Sulfoxide | m-CPBA (1 equiv.), CH2Cl2, 0 °C | 6-Bromo-5-(methylsulfinyl)indoline |

| Sulfide to Sulfone | m-CPBA (2.2 equiv.), CH2Cl2, reflux | 6-Bromo-5-(methylsulfonyl)indoline |

| Sulfide to Sulfone | H2O2, AcOH, reflux | 6-Bromo-5-(methylsulfonyl)indoline |

Nucleophilic Displacement and Desulfurization Reactions

The methylthio group can potentially be a target for nucleophilic displacement reactions, although this is generally a challenging transformation on an unactivated aromatic ring. In certain contexts, particularly with activation of the ring by other substituents, the methylthio group could be displaced by strong nucleophiles.

More commonly, the carbon-sulfur bond can be cleaved through desulfurization reactions. Reductive desulfurization, often employing reagents like Raney nickel, can be used to remove the methylthio group and replace it with a hydrogen atom. This reaction provides a route to 6-bromoindoline from this compound, effectively allowing the methylthio group to be used as a removable directing or modulating group.

| Transformation | Reagents and Conditions | Product |

| Desulfurization | Raney Nickel, EtOH, reflux | 6-Bromoindoline |

| Nucleophilic Displacement | Nu- (e.g., R2N-), activating group required | 6-Bromo-5-(substituted)indoline |

This table illustrates potential transformations. Specific literature on these reactions for this compound is limited.

Electrophilic and Nucleophilic Functionalization of the Indoline Ring System

The indoline ring system of this compound possesses multiple sites for functionalization through both electrophilic and nucleophilic reactions. The existing substituents, the bromine atom at C6 and the methylthio group at C5, play a crucial role in directing the regioselectivity of these transformations. For many reactions, protection of the indoline nitrogen, for instance as an amide or carbamate, is necessary to modulate reactivity and prevent side reactions.

Reactivity on the Benzene (B151609) Ring (C4, C7)

Electrophilic aromatic substitution on the benzene portion of the indoline ring is influenced by the directing effects of the existing substituents. The bromine atom is a deactivating but ortho-, para-directing group, while the methylthio group is an activating ortho-, para-directing group. In the context of the this compound scaffold, the C4 and C7 positions are potential sites for electrophilic attack.

The outcome of electrophilic substitution reactions, such as halogenation or nitration, will depend on the interplay of the electronic and steric effects of the substituents and the reaction conditions. The C7 position, being ortho to the bromine and meta to the methylthio group, and the C4 position, being ortho to the methylthio group and meta to the bromine, will exhibit different levels of activation towards electrophiles. Directed metalation-cross-coupling strategies, often facilitated by a directing group on the indoline nitrogen, have become powerful tools for the selective functionalization of specific C-H bonds on the benzene ring of indoles and indolines.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Bromination | Br2, AcOH | 4,6-Dibromo-5-methylthioindoline or 6,7-Dibromo-5-methylthioindoline |

| Nitration | HNO3, H2SO4 | 6-Bromo-5-methylthio-4-nitroindoline or 6-Bromo-5-methylthio-7-nitroindoline |

| Metal-Catalyzed Cross-Coupling | Aryl-X, Pd catalyst, Base (on N-protected indoline) | 6-Aryl-5-methylthioindoline or 4-Aryl-6-bromo-5-methylthioindoline |

The regioselectivity of these reactions on the specific this compound substrate would require experimental verification.

Reactivity at the Five-Membered Ring (C2, C3)

The five-membered ring of the indoline nucleus contains two methylene groups at the C2 and C3 positions. The reactivity of these positions is highly dependent on the nature of the substituent on the indoline nitrogen. In N-unsubstituted or N-alkyl indolines, these positions are generally not reactive towards electrophiles or nucleophiles.

However, when the nitrogen is protected with an electron-withdrawing group, such as an acyl or a sulfonyl group, the C2 and C3 positions can be functionalized. For instance, the C2 position of N-acylindolines can be deprotonated with a strong base to generate a nucleophilic species that can react with various electrophiles. Furthermore, the C3 position is the most common site for electrophilic attack in the corresponding indole (B1671886), and while less reactive in the indoline form, functionalization at this position can be achieved under specific conditions, often involving oxidation to an enamine or indolenine intermediate.

| Functionalization | Reagents and Conditions | Product |

| C2-Lithiation and Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X (on N-acylindoline) | N-Acyl-6-bromo-2-alkyl-5-methylthioindoline |

| C3-Oxidation and Nucleophilic Addition | 1. Oxidant; 2. NuH (on N-protected indoline) | N-Protected-6-bromo-3-substituted-5-methylthioindoline |

These examples represent general strategies for indoline functionalization and would need to be adapted and optimized for the specific this compound substrate.

Spectroscopic Characterization and Structural Elucidation Methodologies for 6 Bromo 5 Methylthioindoline

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds, a unique spectral fingerprint of the compound can be obtained. For 6-Bromo-5-methylthioindoline, the IR spectrum is expected to display characteristic absorption bands corresponding to its indoline (B122111) core, methylthio group, and bromo-substituted aromatic ring.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The secondary amine within the indoline ring is expected to produce a single, medium-intensity absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgvscht.cz The aliphatic C-H stretches from the CH₂ groups of the indoline ring and the methyl group of the thioether are expected in the 3000-2850 cm⁻¹ range. libretexts.orgvscht.cz

C-C Stretches: The carbon-carbon stretching vibrations within the aromatic ring are anticipated to show medium to weak bands in the 1600-1400 cm⁻¹ region. libretexts.orgresearchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the aromatic amine is expected to be found between 1335-1250 cm⁻¹. orgchemboulder.comorgchemboulder.com

C-S Stretch: The C-S (thioether) stretching vibration is typically weak and can be difficult to assign definitively, but it generally appears in the 800-600 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond stretch is expected to produce a strong absorption in the far-infrared or fingerprint region, typically between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com

A summary of these predicted IR absorption bands is provided in the data table below.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3350-3310 | Medium | N-H Stretch | Secondary Amine (Indoline) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1400 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |

| 800-600 | Weak | C-S Stretch | Thioether |

| 690-515 | Strong | C-Br Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal of suitable quality would be the prerequisite for this analysis. If successful, the resulting crystal structure would confirm:

The planar geometry of the benzene (B151609) ring fused to the five-membered heterocyclic ring.

The specific substitution pattern, verifying the positions of the bromine atom at C6 and the methylthio group at C5.

The precise bond lengths of C-Br, C-S, C-N, and C-C bonds, as well as the bond angles throughout the molecule.

The intermolecular interactions (e.g., hydrogen bonding involving the N-H group) that dictate the packing of molecules in the crystal lattice.

As of now, no publicly available crystal structure data exists for this compound. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality.

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

Beyond fundamental IR spectroscopy, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for unambiguous structural confirmation, distinguishing between isomers, and evaluating purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical information for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The two aromatic protons would appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm). The CH₂ groups of the indoline ring would likely appear as two distinct triplets around δ 3.0-4.0 ppm, while the N-H proton would be a broad singlet. The methylthio group (-SCH₃) would give a characteristic sharp singlet, likely in the δ 2.0-2.5 ppm range. The key to isomer differentiation lies in the aromatic region; for the 6-bromo-5-methylthio isomer, the protons at positions 4 and 7 would each appear as a singlet, a pattern distinct from other possible substitution isomers which would show more complex splitting (doublets, etc.).

¹³C NMR: The carbon NMR spectrum would show a unique signal for each of the nine carbon atoms in the molecule. The chemical shifts would confirm the presence of aromatic, aliphatic, and methyl carbons. The positions of the carbons bonded to bromine and sulfur would be significantly influenced by these electronegative atoms. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to correlate proton and carbon signals, providing definitive confirmation of the connectivity and substitution pattern, leaving no ambiguity in distinguishing it from other regioisomers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| C2 | ~3.5 | ~50 |

| C3 | ~3.0 | ~30 |

| C3a | - | ~130 |

| C4 | ~7.0 (singlet) | ~125 |

| C5 | - | ~130 |

| C6 | - | ~115 |

| C7 | ~6.8 (singlet) | ~110 |

| C7a | - | ~150 |

| S-CH₃ | ~2.4 (singlet) | ~15 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, allowing for the calculation of its elemental formula (C₉H₁₀BrNS). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a definitive indicator of the presence of a single bromine atom. miamioh.eduyoutube.com Fragmentation patterns observed upon ionization would further help to confirm the indoline and methylthio structural motifs. scirp.org

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound. sepscience.comscioninstruments.comrsc.org When coupled with a UV detector, a sample of this compound would be analyzed to produce a chromatogram. A pure sample would ideally exhibit a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks would indicate impurities. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. rsc.org Using a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across the peak, helping to identify any co-eluting impurities. sepscience.com

Computational and Theoretical Investigations of 6 Bromo 5 Methylthioindoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Currently, there are no published quantum chemical calculations detailing the electronic structure and reactivity of 6-Bromo-5-methylthioindoline. Such studies would typically involve the use of computational methods to understand the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents. Specifically, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). Without dedicated computational studies on this compound, the specific energies of the HOMO and LUMO, the HOMO-LUMO gap, and their spatial distributions remain undetermined.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are fundamental to understanding its interactions. MEP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, no such calculations or maps are available in the current body of scientific literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are frequently employed to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical calculations can provide predicted chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational frequencies for Infrared (IR) spectroscopy, and electronic transition wavelengths for Ultraviolet-Visible (UV-Vis) spectroscopy. However, no such predictive data has been published for this compound.

Mechanistic Elucidation of Synthetic and Reaction Pathways

Computational chemistry also plays a crucial role in elucidating the mechanisms of chemical reactions, including those for the synthesis of a target molecule.

Transition State Analysis for Key Cyclization and Substitution Steps

The synthesis of indolines often involves key cyclization and substitution reactions. Transition state analysis is a computational technique used to identify the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction step, providing insight into its feasibility and rate. For the synthesis of this compound, no computational studies on the transition states of its formation have been reported.

Computational Modeling of Reaction Selectivity and Regiochemistry

When multiple reaction pathways are possible, computational modeling can predict the selectivity of a reaction, such as regioselectivity (where on a molecule a reaction occurs). This is often achieved by comparing the activation energies of competing pathways. In the context of this compound, there are no available computational models that explore the selectivity of its synthetic routes or subsequent reactions.

Solvent Effects on Reaction Mechanisms

The solvent in which a chemical reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights that can guide experimental work. For a molecule like this compound, understanding solvent effects is crucial for predicting its reactivity in various synthetic transformations, such as nucleophilic substitution or cross-coupling reactions.

Theoretical studies on similar heterocyclic systems have demonstrated that solvents can influence reaction mechanisms in several ways. For instance, in reactions involving polar intermediates or transition states, polar solvents can provide stabilization through electrostatic interactions, thereby lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents may favor reactions that proceed through less polar pathways.

Quantum mechanical calculations, often employing implicit solvation models like the Polarizable Continuum Model (PCM), can be used to compute the energies of reactants, transition states, and products in different solvent environments. These calculations can predict how the reaction energy profile changes from the gas phase to a solution phase. For example, studies on other indole (B1671886) derivatives have shown that the surrounding solvent can alter the energies of frontier molecular orbitals, which in turn affects the molecule's reactivity. nih.gov

A hypothetical study on a reaction involving this compound, such as a nucleophilic aromatic substitution at the bromine-bearing carbon, could be modeled in various solvents. The results, as illustrated in the hypothetical data table below, would likely show a significant variation in the activation energy (ΔG‡).

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| Gas Phase | 1 | 35.2 | Very Slow |

| Toluene | 2.4 | 30.5 | Slow |

| Acetone | 21 | 25.8 | Moderate |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 22.1 | Fast |

This data illustrates that polar aprotic solvents like DMSO would be predicted to significantly accelerate the reaction by stabilizing the polar transition state, a common finding in computational studies of reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space to identify stable conformers and the energy barriers between them. For instance, the indoline (B122111) ring can adopt different puckered conformations, and the relative orientation of the bromo and methylthio substituents will influence the steric and electronic properties of the molecule.

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov For this compound, an MD simulation could reveal the preferred conformations in a particular solvent, the flexibility of the indoline ring, and the dynamics of the interaction with other molecules, such as a biological receptor. nih.gov

A hypothetical conformational analysis of this compound might identify several low-energy conformers, differing primarily in the puckering of the indoline ring and the orientation of the methylthio group.

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 | Envelope conformation (N out of plane), methylthio group anti | 0.00 | 75.3 |

| 2 | Envelope conformation (C out of plane), methylthio group anti | 0.85 | 15.6 |

| 3 | Envelope conformation (N out of plane), methylthio group gauche | 1.50 | 5.8 |

| 4 | Twist conformation | 2.10 | 3.3 |

The results would indicate the most probable shapes the molecule adopts at room temperature, which is critical for understanding its interactions and reactivity.

Structure-Property Relationship Studies through Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a molecule with its biological activity or physical properties. bpasjournals.commdpi.com These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a variety of theoretical descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netnih.gov These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These describe the electron distribution in the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. Other electronic descriptors include the dipole moment and the molecular electrostatic potential (MEP), which can predict regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.netscispace.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational indices. These are important for understanding how the molecule might fit into the active site of a protein.

Thermodynamic Descriptors: These include properties like the heat of formation and solvation energy, which can be used to predict the stability and solubility of the molecule.

By calculating these descriptors for a series of related indoline derivatives and correlating them with experimentally determined properties (e.g., binding affinity to a target protein), a QSAR model can be developed. tandfonline.comnih.gov This model can then be used to predict the properties of new, unsynthesized molecules like this compound.

| Descriptor | Hypothetical Calculated Value | Potential Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Related to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (Min/Max) | -45 / +30 kcal/mol | Identifies regions of negative (nucleophilic) and positive (electrophilic) potential. |

These computational approaches provide a powerful framework for understanding the chemical behavior of this compound, guiding its synthesis, and predicting its potential applications, all before it is synthesized in a lab.

Applications in Organic Synthesis and Materials Science

Potential Role as a Building Block for Complex Heterocyclic Structures

The indoline (B122111) core is a prevalent motif in many biologically active compounds and functional materials. The presence of two distinct functional groups, a bromine atom and a methylthio group, at specific positions on this core would offer chemists a powerful tool for constructing more complex heterocyclic systems. The bromine atom is a classic handle for cross-coupling reactions, while the methylthio group can be manipulated in various ways, including oxidation to sulfoxides and sulfones, or displacement.

Hypothetical Precursor for Diverse Indoline and Indole (B1671886) Derivatives and Analogues

Should 6-Bromo-5-methylthioindoline become available, it would theoretically serve as a valuable precursor for a range of indoline and indole derivatives. The bromine atom at the 6-position could be readily transformed through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce a wide variety of substituents.

Table 1: Potential Cross-Coupling Reactions at the 6-Position of this compound

| Cross-Coupling Reaction | Reagent | Introduced Functional Group |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Stille Coupling | Organostannane | Alkyl, alkenyl, or aryl group |

| Heck Coupling | Alkene | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Cyanation | Cyanide source | Cyano group |

Furthermore, the indoline ring itself can be dehydrogenated to form the corresponding indole, opening up another vast area of chemical space. The methylthio group at the 5-position could also be a site for further functionalization, potentially influencing the electronic properties of the resulting molecules.

Speculative Potential in Catalyst Design or Ligand Development

The indoline scaffold is a component of several known ligands in coordination chemistry and catalysis. The presence of both a sulfur atom (in the methylthio group) and the potential to introduce other donor atoms via modification of the bromine substituent could allow for the design of novel bidentate or tridentate ligands. These ligands could then be used to chelate metal centers, forming catalysts for a variety of organic transformations. The specific electronic and steric properties imparted by the bromo and methylthio substituents would be expected to influence the performance of such catalysts.

Exploration in Advanced Organic Materials: A Theoretical Outlook

The indole and indoline cores are integral components of many functional organic materials, including dyes and polymers. The electron-donating nature of the methylthio group and the influence of the bromine atom on the electronic structure could make this compound a candidate for incorporation into new functional dyes. By strategically modifying the molecule, particularly through reactions at the bromine position, it might be possible to tune the absorption and emission properties of the resulting chromophores.

In the realm of polymer science, if this compound were used as a monomer, its bifunctional nature (with the reactive bromine and the potential for polymerization through the nitrogen atom or other introduced functionalities) could lead to the creation of novel conductive polymers or materials with interesting optical or electronic properties.

Future Research Directions and Challenges for 6 Bromo 5 Methylthioindoline

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the reduction of waste and the use of environmentally benign reagents and conditions. chemijournal.comresearchgate.net Future research on 6-Bromo-5-methylthioindoline should prioritize the development of synthetic routes that are both sustainable and atom-economical.

Current synthetic strategies for indolines often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. chemijournal.com Future methodologies could focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus increasing atom economy. nih.govresearchgate.netrsisinternational.org Research into catalytic systems, potentially using earth-abundant metals, for the direct introduction of the bromo and methylthio groups onto an indoline (B122111) precursor would represent a significant advancement.

Domino and Multicomponent Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can drastically improve efficiency and reduce waste. researchgate.netnih.gov The development of a multicomponent reaction to assemble the this compound core from simple, readily available starting materials would be a highly desirable goal.

Use of Greener Solvents and Catalysts: Exploration of aqueous reaction media, ionic liquids, or solvent-free conditions can significantly reduce the environmental impact of the synthesis. researchgate.net Furthermore, the use of reusable solid-supported catalysts or biocatalysts could enhance the sustainability of the process.

A key challenge in this area will be to achieve high regioselectivity in the functionalization of the indoline core, particularly when installing multiple substituents.

Exploration of Novel Reactivity Patterns for Further Diversification

The existing functional groups on this compound (the bromine atom, the methylthio group, and the indoline nucleus itself) offer multiple handles for chemical modification. Future research should focus on exploring the unique interplay of these groups to unlock novel reactivity patterns and generate a diverse library of derivatives.

Cross-Coupling Reactions: The aryl bromide at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of carbon and heteroatom substituents.

Modification of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and potential applications of the molecule. The C-S bond itself can also be a target for certain catalytic transformations. researchgate.net

Functionalization of the Indoline Core: The indoline ring possesses several C-H bonds that could be targeted for functionalization. nih.govresearchgate.netrsisinternational.org Research into directing group strategies or catalyst-controlled C-H activation could enable the selective introduction of new functional groups at the C2, C3, C4, or C7 positions, leading to novel scaffolds. nih.govresearchgate.netrsisinternational.org

A significant challenge will be to control the chemoselectivity of these transformations, given the multiple reactive sites within the molecule.

High-Throughput Synthesis and Screening of Derivatives for Non-Biological Applications

To efficiently explore the potential of the this compound scaffold, high-throughput synthesis and screening methods are invaluable. onlinescientificresearch.com These approaches allow for the rapid generation and evaluation of large libraries of compounds.

For non-biological applications, screening could focus on properties relevant to materials science, such as:

Optical and Electronic Properties: Derivatives could be screened for fluorescence, phosphorescence, and electroluminescence for potential use in organic light-emitting diodes (OLEDs) or as molecular sensors.

Conducting Polymers: Polymerization of functionalized this compound derivatives could lead to novel conducting polymers with tailored properties.

Liquid Crystals: The rigid indoline core, when appropriately substituted, could form the basis for new liquid crystalline materials.

The primary challenge in this area is the development of robust and automated synthetic methods that are amenable to the production of large compound libraries, as well as the design of efficient and reliable screening assays for the desired material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. springerprofessional.demtak.huuc.ptdurham.ac.uk The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future research direction.

Multi-step Flow Synthesis: Complex synthetic sequences can be "telescoped" into a continuous flow process, minimizing the need for isolation and purification of intermediates. uc.ptrsc.org This would be particularly advantageous for multi-step derivatization of the this compound core.

Automated Optimization: Flow reactors can be coupled with automated systems for real-time reaction monitoring and optimization, allowing for the rapid identification of optimal reaction conditions.

On-Demand Synthesis: Automated synthesis platforms can enable the on-demand production of specific derivatives, facilitating rapid iteration in materials discovery programs. merckmillipore.comresearchgate.netyoutube.com

Challenges in this area include the development of robust solid-supported reagents and catalysts that are compatible with continuous flow conditions, as well as the engineering of integrated systems for multi-step synthesis and purification.

Advanced Computational Studies to Predict Novel Transformations and Properties

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. nih.govrsc.org Advanced computational studies can play a crucial role in guiding the future exploration of this compound.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of various functionalization reactions on the indoline core. nih.govacs.orgresearchgate.netacs.org This can help to prioritize synthetic efforts and avoid unproductive reaction pathways.

Virtual Screening: Computational models can be used to predict the material properties of virtual libraries of this compound derivatives, allowing for the in silico screening of large numbers of compounds before committing to their synthesis. acs.org

De Novo Design: Generative machine learning models could be employed to design novel derivatives of this compound with specific, targeted properties for various non-biological applications. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-5-methylthioindoline, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination and methylthiolation of indoline precursors. Key steps include regioselective bromination at the 6-position and introducing the methylthio group at the 5-position via nucleophilic substitution. Efficiency optimization can involve:

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling reactions to improve yield .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Purification Techniques : Employing column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity assays) .

- Cellular Viability : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity .

- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates and statistical validation (p < 0.05) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Investigate using computational and experimental approaches:

- DFT Calculations : Model electron density distributions to predict reactive sites (e.g., C6 vs. C7 bromination) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Use low-temperature NMR to isolate and characterize brominated intermediates .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

- Methodological Answer : Apply systematic SAR strategies:

- Functional Group Variation : Synthesize analogs with modified thioether groups (e.g., ethylthio, arylthio) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute bromine with chlorine or iodine to evaluate halogen bonding contributions .

- Pharmacophore Mapping : Use molecular docking to align derivatives with target binding pockets (e.g., kinase ATP sites) .

Q. What strategies resolve contradictory data on this compound’s interaction with lactotransferrin?

- Methodological Answer : Address discrepancies through:

- Binding Assay Replication : Repeat surface plasmon resonance (SPR) or ITC experiments under standardized buffer conditions (pH 7.4, 25°C) .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., protein batch variability) .

- Structural Biology : Solve co-crystal structures of the compound-lactotransferrin complex to validate binding modes .

Q. How can researchers design robust in vivo studies for this compound while adhering to ethical guidelines?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Dose Optimization : Conduct pilot studies in rodent models to determine maximum tolerated doses (MTD) .

- Control Groups : Include vehicle and positive controls (e.g., cisplatin for antitumor studies) to validate results .

- Ethical Oversight : Submit protocols to institutional animal care committees (IACUC) for approval, ensuring compliance with ARRIVE guidelines .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Apply contradiction analysis frameworks:

- Solvent Parameter Correlation : Plot solubility against Hansen solubility parameters (δD, δP, δH) to identify outliers .

- Temperature-Dependent Studies : Measure solubility at 10°C increments (0–50°C) to detect phase transitions or polymorph formation .

- Quantum Mechanical Calculations : Simulate solvation energies in different solvents using COSMO-RS models .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use non-linear regression models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.